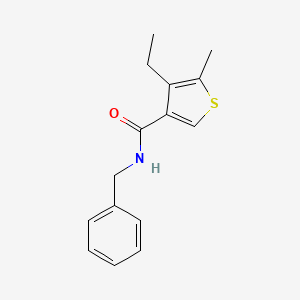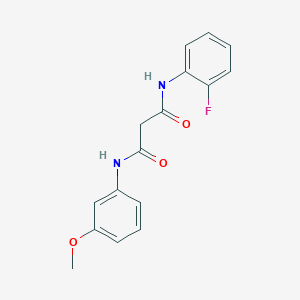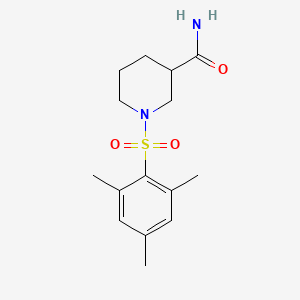
N-benzyl-4-ethyl-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-benzyl-4-ethyl-5-methyl-3-thiophenecarboxamide is a compound of interest within the field of organic chemistry due to its unique structure and potential applications. The synthesis and study of thiophene derivatives have been a subject of continuous research due to their pharmacological activities and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization reactions, starting from various thiophene carboxamides or thioamides as precursors. For example, the cyclization of thioamide with chloroacetoacetate can yield thiophene derivatives with high yields, illustrating a common method for synthesizing such compounds (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including N-benzyl-4-ethyl-5-methyl-3-thiophenecarboxamide, can be elucidated using techniques like X-ray diffraction and spectral analysis. Such studies reveal the crystalline structure, bonding, and stereochemistry of these compounds, providing insights into their chemical behavior (P. Sharma et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including substitutions and cyclizations, which modify their structure and functional groups. These reactions are essential for creating pharmacologically active compounds or intermediates for further synthesis (W. Ried et al., 1980).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research into N-benzyl-4-ethyl-5-methyl-3-thiophenecarboxamide and related compounds often focuses on the synthesis and characterization of novel compounds with potential biological or material applications. For instance, the synthesis of related thioamide compounds involves cyclization processes and reactions with various chemical agents to produce novel structures with potential applications in medicinal chemistry and materials science. The structural analysis of these compounds, through techniques such as IR, ^1H NMR, and MS spectra, is crucial for understanding their potential interactions and functionalities (Tang Li-jua, 2015).
Supramolecular Assembly and Liquid Crystals
Compounds structurally similar to N-benzyl-4-ethyl-5-methyl-3-thiophenecarboxamide have been studied for their ability to self-assemble into complex structures. For example, benzene-1,3,5-tricarboxamides can organize into π-stacked rods encased in triply helical networks of hydrogen bonds, suggesting potential applications in the development of new modes of organization for columnar liquid crystals (M. Lightfoot et al., 1999).
Enzyme Inhibition and Antioxidant Activity
Research on thiophene-2-carboxamide derivatives has shown that these compounds can act as effective inhibitors for enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are important targets in the treatment of conditions like Alzheimer's disease. Some derivatives have also demonstrated significant antioxidant activity, highlighting their potential therapeutic benefits (N. Kausar et al., 2021).
Catalysis and Organic Synthesis
The incorporation of amide functional groups into covalent organic frameworks (COFs) using building blocks similar to N-benzyl-4-ethyl-5-methyl-3-thiophenecarboxamide has been explored for heterogeneous catalysis. Such frameworks can efficiently catalyze reactions like the Knoevenagel condensation, suggesting their utility in organic synthesis and industrial processes (Yang Li et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Some thiophene-3-carboxamide derivatives have shown promising antimicrobial and anti-inflammatory activities, making them potential candidates for the development of new therapeutic agents. The specific structural features of these compounds, such as the presence of electronegative groups on the benzene ring, contribute to their biological activities (Carmen Limban et al., 2011).
Propriétés
IUPAC Name |
N-benzyl-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-3-13-11(2)18-10-14(13)15(17)16-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCGJUGPFICNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)
![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)


![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)


![N-[4-(anilinosulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4614739.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4614751.png)